Ancriviroc
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Overview
Description
Ancriviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against the human immunodeficiency virus, HIV-1. This compound is an orally bioavailable small molecule inhibitor of HIV-1 entry via CCR5 coreceptor interaction.
Scientific Research Applications
HIV-1 Infection Treatment
This compound has been explored for its potential in treating HIV-1 infection. In one study, it was identified as a potent noncompetitive allosteric antagonist of the CCR5 receptor, showing significant antiviral effects against HIV-1. The study discusses the receptor-based mechanism of action of the compound, comparing it to other allosteric antagonists of CCR5 (Watson, Jenkinson, Kazmierski, & Kenakin, 2005). Another research elaborates on the synthesis and SAR (structure-activity relationship) studies of this compound, highlighting its potent anti-HIV activity and excellent oral bioavailability, making it a promising candidate for HIV-1 treatment (Palani et al., 2002).
Neuroprotection
A study on aryloxyethylamine derivatives, which include similar compounds, demonstrated potential neuroprotective effects against glutamate-induced cell death. This suggests the possibility of the compound's application in neuroprotection and as a potential agent in treating ischemic stroke (Zhong et al., 2020).
Molecular Structure Analysis
The compound has been a subject of molecular structure analysis. A study analyzed a related compound, focusing on its crystal and molecular structure. This type of analysis is crucial for understanding the compound's properties and potential applications in various fields (Lakshminarayana et al., 2009).
Antimicrobial Activity
Research into the antimicrobial activity of related pyridine derivatives has been conducted. These studies indicate that compounds in this family, including the one , may have potential uses in combating various bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of similar compounds. This research is crucial for the development and optimization of these compounds for various applications, including medicinal chemistry and drug development (Ye et al., 2012).
Properties
CAS No. |
370893-06-4 |
---|---|
Molecular Formula |
C28H37BrN4O3 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+ |
InChI Key |
ZGDKVKUWTCGYOA-URGPHPNLSA-N |
Isomeric SMILES |
CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br |
SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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